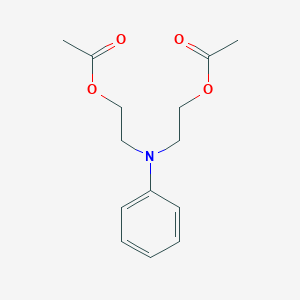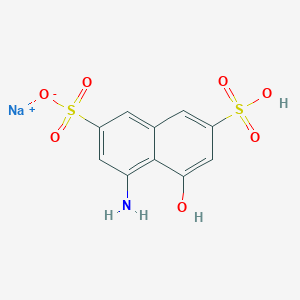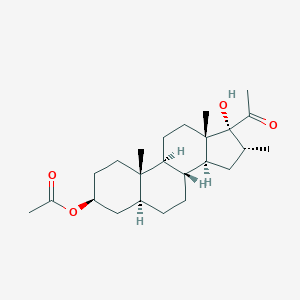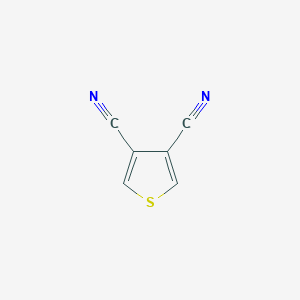
Ethyl 6,7-dimethylpteridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6,7-dimethylpteridine-4-carboxylate is a chemical compound that belongs to the class of pteridines. It has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 6,7-dimethylpteridine-4-carboxylate is not fully understood. However, it is believed to act as a competitive inhibitor of dihydropteridine reductase, which is an enzyme involved in the biosynthesis of tetrahydrobiopterin.
Biochemical and Physiological Effects
Ethyl 6,7-dimethylpteridine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species in cells. It has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 6,7-dimethylpteridine-4-carboxylate in lab experiments is its fluorescent properties, which make it a useful tool for studying protein and nucleic acid interactions. However, one of the limitations of using Ethyl 6,7-dimethylpteridine-4-carboxylate is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of Ethyl 6,7-dimethylpteridine-4-carboxylate in scientific research. One potential area of research is the development of new fluorescent probes based on Ethyl 6,7-dimethylpteridine-4-carboxylate. Another potential area of research is the study of the effects of Ethyl 6,7-dimethylpteridine-4-carboxylate on the immune system and its potential use in immunotherapy.
Conclusion
In conclusion, Ethyl 6,7-dimethylpteridine-4-carboxylate is a unique chemical compound that has been extensively used in scientific research. It has various biochemical and physiological effects and has been used as a fluorescent probe and substrate for various enzymes. While it has advantages in lab experiments, its potential toxicity should be taken into consideration. There are several future directions for the use of Ethyl 6,7-dimethylpteridine-4-carboxylate in scientific research, including the development of new fluorescent probes and the study of its potential use in immunotherapy.
Métodos De Síntesis
Ethyl 6,7-dimethylpteridine-4-carboxylate can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate in the presence of a base. The reaction yields Ethyl 6,7-dimethylpteridine-4-carboxylate as a white crystalline powder.
Aplicaciones Científicas De Investigación
Ethyl 6,7-dimethylpteridine-4-carboxylate has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. It has also been used as a substrate for various enzymes, including dihydropteridine reductase and tyrosine hydroxylase.
Propiedades
Número CAS |
16008-50-7 |
|---|---|
Nombre del producto |
Ethyl 6,7-dimethylpteridine-4-carboxylate |
Fórmula molecular |
C11H12N4O2 |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
ethyl 6,7-dimethylpteridine-4-carboxylate |
InChI |
InChI=1S/C11H12N4O2/c1-4-17-11(16)9-8-10(13-5-12-9)15-7(3)6(2)14-8/h5H,4H2,1-3H3 |
Clave InChI |
JRCRLIAEUIPJMA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=NC=N1)N=C(C(=N2)C)C |
SMILES canónico |
CCOC(=O)C1=C2C(=NC=N1)N=C(C(=N2)C)C |
Sinónimos |
6,7-Dimethyl-4-pteridinecarboxylic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
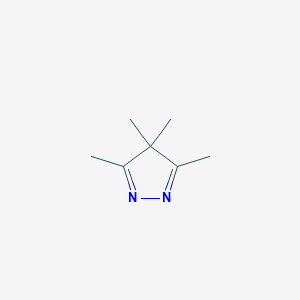
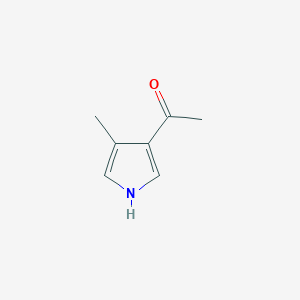

![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)
